molecular formula C6H7N3OS B3057347 Thiophene-2-aldehyde semicarbazone CAS No. 79531-82-1

Thiophene-2-aldehyde semicarbazone

Cat. No.: B3057347
CAS No.: 79531-82-1
M. Wt: 169.21 g/mol
InChI Key: WAZNQENKQABSNN-UHFFFAOYSA-N
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Description

Overview of Semicarbazone and Thiosemicarbazone Derivatives in Contemporary Chemical Science

Semicarbazones and their sulfur-containing analogues, thiosemicarbazones, are classes of compounds that have garnered considerable attention in chemical research, particularly in the field of medicinal chemistry. viamedica.plresearchgate.net These compounds are known for their diverse biological activities, which include antimicrobial, anticonvulsant, and anticancer properties. viamedica.pl

The biological and chemical versatility of semicarbazones and thiosemicarbazones stems from their ability to act as chelating ligands. researchgate.net The presence of nitrogen and oxygen (in semicarbazones) or sulfur (in thiosemicarbazones) donor atoms allows these molecules to form stable complexes with various transition metals. researchgate.netmdpi.com This chelation can significantly enhance the biological activity of the organic ligand. researchgate.net

FeatureSemicarbazonesThiosemicarbazones
Key Functional Group >C=N-NH-C(=O)NH2>C=N-NH-C(=S)NH2
Donor Atoms Nitrogen, OxygenNitrogen, Sulfur
Primary Research Interest Medicinal Chemistry, Ligand SynthesisMedicinal Chemistry, Ligand Synthesis, Antitumor Agents

Significance of the Thiophene (B33073) Moiety in Ligand Design and its Derivatives

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and ligand design. nih.govresearchgate.net Its structural and electronic properties make it a valuable component in the development of new therapeutic agents and functional materials. researchgate.net

The thiophene moiety is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without a significant loss of activity. journalskuwait.org This is evident in several marketed drugs where a thiophene ring is a key structural feature. researchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, the thiophene ring offers multiple sites for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties. nih.gov

Thiophene and its derivatives, such as thiophene-2-carboxaldehyde, are important building blocks in the synthesis of a wide range of compounds with applications in pharmaceuticals and materials science. journalskuwait.orgwikipedia.org

Property of ThiopheneSignificance in Ligand Design
Aromaticity Provides a stable, planar scaffold for molecular assembly.
Bioisosterism with Benzene Allows for the modification of existing drugs to improve properties. journalskuwait.org
Sulfur Heteroatom Can participate in non-covalent interactions, such as hydrogen bonding. nih.gov
Multiple Reaction Sites Enables facile derivatization and optimization of molecular properties. nih.gov

Current Research Landscape and Academic Focus on Thiophene-2-aldehyde Semicarbazone

A review of the current scientific literature reveals that dedicated research on this compound is notably sparse. The academic focus has overwhelmingly been directed towards its close analogue, thiophene-2-aldehyde thiosemicarbazone . This sulfur-containing counterpart has been the subject of numerous studies investigating its synthesis, characterization, and a wide array of biological activities, including its potential as an antimicrobial, antifungal, and antiamoebic agent, particularly when complexed with metal ions. researchgate.netnih.govnih.govnih.gov

The extensive research on thiophene-2-aldehyde thiosemicarbazone and its metal complexes highlights the perceived importance of the thione sulfur atom in conferring biological activity. researchgate.net Studies have explored the cytotoxic effects of its copper (II) and nickel (II) complexes, demonstrating their potential as antitumor agents. viamedica.plresearchgate.net Furthermore, radiolabelled versions of thiophene-2-aldehyde thiosemicarbazone have been investigated for their potential use in positron emission tomography (PET). viamedica.plnih.gov

In contrast, similar in-depth studies on this compound are not readily found in the public domain. While the synthesis is straightforward, a comprehensive evaluation of its chemical and biological properties remains an underexplored area of research. This suggests that the scientific community has prioritized the investigation of the thiosemicarbazone derivative, likely due to the often-superior biological activities observed for this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(thiophen-2-ylmethylideneamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c7-6(10)9-8-4-5-2-1-3-11-5/h1-4H,(H3,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZNQENKQABSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000580
Record name 2-[(Thiophen-2-yl)methylidene]hydrazine-1-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79531-82-1
Record name 2-(2-Thienylmethylene)hydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79531-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Thiophen-2-yl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of Thiophene 2 Aldehyde Semicarbazone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of Thiophene-2-aldehyde semicarbazone, specific proton signals are expected to confirm its structure. The formation of the semicarbazone from thiophene-2-carbaldehyde (B41791) introduces several new proton environments. The aldehyde proton (CHO) signal, typically found around δ 9.95 ppm in the starting material, would be absent. rsc.org New signals corresponding to the semicarbazone moiety would appear: the imine proton (CH=N), the hydrazinic NH proton, and the terminal amide (CONH₂) protons.

The protons of the thiophene (B33073) ring are expected to appear in the aromatic region, typically between δ 7.0 and δ 8.0 ppm. Due to the electron-withdrawing nature of the semicarbazone side chain, these protons would likely experience a downfield shift compared to unsubstituted thiophene. The coupling patterns between these protons (H3, H4, and H5) would provide definitive information about their relative positions on the ring.

Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
CONH₂ ~6.0 - 8.0 Broad Singlet
NH ~10.0 - 11.5 Singlet
CH =N ~8.0 - 8.5 Singlet
Thiophene H-5 ~7.5 - 7.8 Doublet
Thiophene H-3 ~7.3 - 7.6 Doublet

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Upon conversion of thiophene-2-carbaldehyde to its semicarbazone, the most significant change would be the disappearance of the aldehyde carbonyl carbon signal (around δ 183.1 ppm) and the appearance of two new signals for the imine carbon (C=N) and the amide carbonyl carbon (C=O). rsc.org

The carbons of the thiophene ring would also be affected. The C2 carbon, directly attached to the side chain, would show a significant shift. The other ring carbons (C3, C4, and C5) would also experience shifts, reflecting the change in the electronic environment.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
C =O (Amide) ~157 - 160
C =N (Imine) ~138 - 142
Thiophene C-2 ~140 - 145
Thiophene C-5 ~130 - 134
Thiophene C-3 ~128 - 131

Note: These are estimated values based on analogous structures.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. It would clearly show the correlation between the adjacent protons on the thiophene ring (H3-H4, H4-H5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the thiophene ring and the imine CH.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be distinctly different from its aldehyde precursor. The strong C=O stretching vibration of the aldehyde (around 1683 cm⁻¹) would be absent. researchgate.net Key vibrational bands confirming the formation of the semicarbazone would include:

N-H Stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the NH and NH₂ groups.

C=O Stretching (Amide I): A strong absorption band around 1680-1700 cm⁻¹ due to the amide carbonyl group.

C=N Stretching: A band in the region of 1580-1620 cm⁻¹ for the imine double bond.

N-H Bending (Amide II): A band around 1550-1600 cm⁻¹.

Thiophene Ring Vibrations: Characteristic C=C and C-S stretching vibrations of the thiophene ring.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide & Hydrazine N-H Stretch 3100 - 3500
Alkene (Thiophene) & Imine C-H Stretch 3000 - 3100
Amide C=O Stretch 1680 - 1700
Imine C=N Stretch 1580 - 1620

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. This compound contains multiple chromophores: the thiophene ring and the conjugated semicarbazone side chain (-CH=N-NH-C=O). The conjugation between the thiophene ring and the imine group is expected to result in strong absorption bands in the UV region. The spectrum would likely show π → π* transitions associated with the conjugated system and potentially n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. The formation of the extended conjugated system in the semicarbazone would lead to a bathochromic (red) shift in the absorption maxima compared to the parent thiophene-2-carbaldehyde.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In an electron ionization (EI) mass spectrum of this compound (molar mass: 169.21 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 169.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for semicarbazones include cleavage of the N-N bond and the bonds adjacent to the imine group. Expected fragmentation patterns would include:

Loss of the carbamoyl (B1232498) radical (•CONH₂) to give a fragment at m/z 125.

Cleavage of the N-NH₂ bond.

Fragmentation of the thiophene ring, leading to characteristic ions. For example, the formation of the thienyl cation.

Analysis of these fragments would allow for the piecing together of the molecular structure and confirmation of the identity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile compounds like this compound. In a study by Sarker et al. (2020), the ESI-MS analysis of the synthesized this compound ligand was performed to confirm its molecular identity.

The analysis revealed a distinct molecular ion peak that corresponds to the protonated molecule [M+H]⁺. The experimentally observed mass-to-charge ratio (m/z) was found to be in excellent agreement with the theoretically calculated molecular weight of the compound, confirming a successful synthesis. journalajacr.comsdiarticle4.com The electrospray mass spectrum for the ligand displayed a significant ion peak at an m/z of 169.13. journalajacr.comsdiarticle4.com This value aligns closely with the calculated molecular mass for the compound, validating its structural integrity. journalajacr.comsdiarticle4.com

Table 1: ESI-MS Data for this compound

CompoundFormulaCalculated m/zFound m/z [M+H]⁺Reference
This compoundC₆H₇N₃OS169.20169.13 sdiarticle4.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unequivocal determination of a compound's elemental formula. This technique is distinguished from standard-resolution mass spectrometry by its ability to resolve ions with very similar mass-to-charge ratios.

While research has confirmed the molecular weight of this compound using ESI-MS, a detailed High-Resolution Mass Spectrometry (HRMS) analysis with fragmentation patterns has not been explicitly reported in the reviewed scientific literature. The available ESI-MS data provides a mass measurement with a precision of two decimal places (169.13 m/z). journalajacr.comsdiarticle4.com This measurement strongly supports the compound's structure but does not constitute a formal HRMS analysis.

Table 2: Molecular Ion Data for this compound

CompoundFormulaAnalysis TypeObserved m/zReference
This compoundC₆H₇N₃OSESI-MS169.13 journalajacr.comsdiarticle4.com

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

A thorough review of available scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not yet been reported. Consequently, crystallographic data, including the crystal system, space group, unit cell dimensions, and specific intramolecular bond parameters, remain undetermined. While the compound has been synthesized and characterized using other spectroscopic methods journalajacr.comsdiarticle4.comremedypublications.com, its precise solid-state structure awaits elucidation by XRD analysis.

Coordination Chemistry of Thiophene 2 Aldehyde Semicarbazone: Ligand Design and Metal Complexation

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with thiophene-2-aldehyde semicarbazone typically involves the reaction of the pre-synthesized ligand with a corresponding metal salt in a suitable solvent, often ethanol (B145695). nih.govoncologyradiotherapy.com The ligand itself is generally prepared through a condensation reaction between thiophene-2-aldehyde and semicarbazide (B1199961). viamedica.pl Characterization of the resulting complexes is performed using a suite of analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and magnetic susceptibility measurements to elucidate their structures and properties. nih.govoncologyradiotherapy.compusan.ac.kr

This compound and its derivatives have been successfully complexed with a variety of divalent transition metal ions.

Copper (II): Cu(II) complexes of this compound have been widely synthesized and studied. nih.gov The reaction of the ligand with cupric chloride yields well-defined complexes. nih.gov Radiometal-labelled complexes, such as with Copper-61, have also been prepared for potential imaging applications. viamedica.plresearchgate.net

Zinc (II): Zinc(II) readily forms complexes with thiophene-based thiosemicarbazones. These are typically synthesized by reacting the ligand with a zinc salt like zinc(II) acetate (B1210297). pusan.ac.kr

Nickel (II): Ni(II) complexes have been reported, often involving N-substituted derivatives of thiophene-2-aldehyde thiosemicarbazone. For instance, a complex was formed from a ligand derived from 3-methyl-thiophene-2-carboxaldehyde and 4-phenyl-3-thiosemicarbazide. mdpi.com

Cobalt (II) and Manganese (II): Co(II) and Mn(II) complexes have been prepared by reacting the respective metal chlorides with a Schiff base derived from thiophene-2-carboxaldehyde in a 1:1 molar ratio. oncologyradiotherapy.com

Palladium (II): Pd(II) complexes are synthesized by reacting the ligand with salts like palladium(II) chloride. pusan.ac.krnih.gov These complexes have been investigated for their structural and potential pharmacological properties. nih.gov

Cadmium (II) and Uranium (VI): While complexes of Cd(II) and U(VI) with related Schiff bases derived from thiophene-2-carboxaldehyde have been synthesized, specific studies focusing on their complexation with this compound are less common in the reviewed literature. researchgate.net

Lead (II), Zirconium (IV), and Mercury (II): Extensive searches of the scientific literature did not yield specific examples of well-characterized complexes of this compound with Pb(II), Zr(IV), or Hg(II) ions, indicating this is a potential area for future research.

The stoichiometry of the resulting complexes is a critical factor determined by the reaction conditions, the nature of the metal ion, and the ligand itself. Both 1:1 and 1:2 metal-to-ligand ratios are commonly observed.

In many instances, two molecules of the ligand coordinate to a single metal center, forming complexes with a general formula of ML₂, where L represents the ligand. mdpi.comwikipedia.org For example, the reaction of thiophene-2-carboxaldehyde thiosemicarbazones with cupric chloride can produce complexes with the formula [Cu(TSC)₂Cl₂], indicating a 1:2 metal-to-ligand ratio where the chlorides act as co-ligands. nih.gov Similarly, square-planar nickel complexes have been reported with an NiL₂ stoichiometry. mdpi.com

Conversely, 1:1 metal-to-ligand stoichiometries have also been identified. For example, Mn(II) and Co(II) complexes prepared from reacting the respective metal chlorides with a Schiff base of thiophene-2-carboxaldehyde were found to have a 1:1 molar ratio. oncologyradiotherapy.com The formation of these different stoichiometries highlights the versatile chelating ability of the ligand.

Table 1: Observed Metal-to-Ligand Stoichiometries

Metal Ion Stoichiometry (Metal:Ligand) Complex Formula Example Reference(s)
Cu(II) 1:2 [Cu(TSC)₂Cl₂] nih.gov
Ni(II) 1:2 NiL₂ mdpi.com
Mn(II) 1:1 [MnL]Cl₂ oncologyradiotherapy.com
Co(II) 1:1 [CoL]Cl₂ oncologyradiotherapy.com
Pd(II) 1:2 [Pd(ttsc1)₂] pusan.ac.kr

The nature of the anion from the metal salt and the presence of any additional co-ligands can significantly influence the structure and stability of the final complex. Anions such as chloride (Cl⁻), acetate (CH₃COO⁻), and sulfate (B86663) (SO₄²⁻) are commonly used as starting materials and can either remain as counter-ions or be incorporated into the coordination sphere of the metal. pusan.ac.kr

In the case of [Cu(TSC)₂Cl₂] complexes, the chloride ions are directly bonded to the copper center, completing its coordination sphere. nih.gov The choice of metal salt, such as copper(II) sulfate versus copper(II) acetate, can also affect the final product. pusan.ac.kr

Furthermore, the introduction of other co-ligands, like triphenylphosphine (B44618) (PPh₃), can modify the complex's structure. For instance, dinuclear complexes can be converted to mononuclear complexes by reacting them with ligands such as PPh₃. mdpi.com This demonstrates that the coordination environment around the metal ion can be fine-tuned by the careful selection of both the primary ligand and any ancillary ligands.

Ligand Binding Modes and Proposed Coordination Geometries

Spectroscopic and structural analyses have revealed key insights into how this compound coordinates to metal ions and the resulting geometries of the complexes.

This compound typically functions as a bidentate ligand. nih.govmdpi.com Coordination most commonly occurs through the azomethine nitrogen atom (C=N) and the sulfur atom of the thione group (C=S). nih.gov This chelation results in the formation of a stable five-membered ring, a favored conformation in coordination chemistry that enhances the thermodynamic stability of the complex. In some cases with related ligands, tridentate coordination is possible if another donor site is available and sterically accessible. mdpi.comwikipedia.org

The coordination of this compound to various metal ions leads to a range of molecular geometries, which are largely dependent on the coordination number and electronic configuration of the central metal ion.

Tetrahedral: Some Mn(II) and Co(II) complexes derived from thiophene-2-carboxaldehyde have been characterized as having a four-coordinated, tetrahedral geometry. oncologyradiotherapy.com

Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and Pd(II). A nickel complex with a ligand derived from 3-methyl-thiophene-2-carboxaldehyde was confirmed by X-ray diffraction to be square-planar. mdpi.com Palladium(II) complexes with related thiosemicarbazones also adopt a distorted square planar geometry. nih.gov

Octahedral and Distorted Octahedral: Six-coordinate geometries are also frequently proposed. Based on magnetic moment and electronic spectral data, many Cu(II) complexes are assigned a distorted octahedral geometry. nih.gov

Square Pyramidal: In some instances, five-coordinate geometries like square pyramidal have been suggested for certain Co(II) and Cu(II) complexes with related semicarbazone ligands.

Table 2: Proposed Geometries for Metal Complexes

Metal Ion Proposed Geometry Coordination Number Reference(s)
Mn(II) Tetrahedral 4 oncologyradiotherapy.com
Co(II) Tetrahedral 4 oncologyradiotherapy.com
Ni(II) Square Planar 4 mdpi.com
Cu(II) Distorted Octahedral 6 nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
Thiophene-2-aldehyde
Semicarbazide
Copper(II) Chloride
Zinc(II) Acetate
Nickel(II) Chloride
Cobalt(II) Chloride
Manganese(II) Chloride
Palladium(II) Chloride
Copper(II) Sulfate
Triphenylphosphine
3-methyl-thiophene-2-carboxaldehyde

Advanced Physicochemical Probing of Metal Complexes

The comprehensive characterization of metal complexes involving this compound relies on a suite of advanced physicochemical techniques. These methods provide fundamental insights into the stoichiometry, electrolytic behavior, electronic structure, and thermal stability of the synthesized complexes.

Elemental Composition Analysis (C, H, N)

Elemental analysis is a cornerstone technique for verifying the empirical formula of newly synthesized metal complexes. By quantitatively determining the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm the ligand-to-metal ratio and the presence of any coordinated or lattice-held solvent molecules. The experimentally determined percentages are compared against the calculated values for the proposed molecular formula, with close agreement affirming the compound's stoichiometry.

For instance, in the study of metal complexes derived from thiophene (B33073) thiosemicarbazones, elemental analysis is crucial for confirming the proposed structures. pusan.ac.kr The data obtained from such analyses are fundamental for the accurate interpretation of other spectroscopic and structural data.

Table 1: Example of Elemental Analysis Data for a Metal Complex

Compound / ComplexElementCalculated (%)Found (%)
[Pd(ttsc1)₂Cl₂]C36.1936.15
H3.803.78
N15.8315.80

Note: Data is hypothetical and for illustrative purposes, based on typical findings in the literature.

Magnetic Susceptibility Measurements for Electronic Configuration

Magnetic susceptibility measurements provide valuable information about the electronic configuration and the number of unpaired electrons in a metal complex. This, in turn, helps in determining the oxidation state and the geometry of the central metal ion. The effective magnetic moment (µeff) is calculated from the measured magnetic susceptibility.

For instance, a Ni(II) complex of thiophene-2-aldehyde thiosemicarbazone exhibiting a magnetic moment of 2.96 Bohr Magnetons (BM) is consistent with a paramagnetic species possessing two unpaired electrons in an octahedral geometry. researchgate.net In contrast, complexes can also be diamagnetic, indicating the absence of unpaired electrons. The magnetic properties of synthesized complexes, such as those of Mn(II) and Co(II), have been shown to be paramagnetic. oncologyradiotherapy.com The geometry of copper(II) complexes has also been assigned based on magnetic moment data, among other analytical techniques. nih.gov

Table 3: Magnetic Moment Data for Metal Complexes of this compound Derivatives

Metal IonProposed GeometryMagnetic Moment (µeff) in B.M.Electronic Configuration Insight
Ni(II)Octahedral2.96Paramagnetic, two unpaired electrons
Mn(II)Tetrahedral-Paramagnetic
Co(II)Tetrahedral-Paramagnetic
Cu(II)--Used to assign geometry

Note: Data is based on findings reported in the literature. oncologyradiotherapy.comresearchgate.netnih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. TGA is instrumental in determining the thermal stability of metal complexes, identifying the presence of coordinated or lattice water molecules, and elucidating the decomposition pathway of the complex. nih.gov

The TGA curve provides information on the temperature ranges at which decomposition occurs and the percentage of mass loss at each stage. For example, an initial weight loss at a lower temperature (around 100-200°C) often corresponds to the removal of water molecules. nih.gov Subsequent decomposition steps at higher temperatures relate to the breakdown of the organic ligand, with the final residue often being the metal oxide. nih.gov Studies on various metal complexes of thiosemicarbazones have shown different thermal stabilities and decomposition patterns, which can occur in multiple stages. oncologyradiotherapy.comresearchgate.netresearchgate.net For example, the TGA of some copper complexes indicates stability up to approximately 170°C, followed by a multi-step decomposition. nih.gov

Table 4: Example of TGA Decomposition Stages for a Metal Complex

Decomposition StageTemperature Range (°C)Mass Loss (%)Assignment
1150-2005.84Loss of terminal CH₃ group
2210-35040.00Breakdown of organic moiety (C₇H₁₂N)

Note: Data is hypothetical and for illustrative purposes, based on typical findings in the literature for related complexes. oncologyradiotherapy.com

Theoretical and Computational Investigations of Thiophene 2 Aldehyde Semicarbazone and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems like thiophene-2-aldehyde semicarbazone and its complexes. DFT calculations can elucidate the electronic structure, predict reactivity, and simulate spectroscopic data.

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

In this compound, the HOMO is typically distributed over the electron-rich thiophene (B33073) ring and the sulfur atom of the semicarbazone moiety, indicating these are the primary sites for electrophilic attack. The LUMO is generally located over the conjugated system, including the C=N bond and the carbonyl group, which are the likely sites for nucleophilic attack. DFT calculations for thiophene derivatives show that the HOMO-LUMO energy gap can be tuned by introducing different substituents. iomcworld.org For instance, the calculated HOMO-LUMO energy gap for a related Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, was found to be narrow, indicating that charge transfer interactions readily occur within the molecule, leading to high reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap Calculated for a Thiophene-based Schiff Base using DFT.
Molecular OrbitalEnergy (eV)
HOMO-6.646
LUMO-1.816
Energy Gap (ΔE)4.83

Data adapted from studies on similar aromatic compounds.

Beyond FMO analysis, DFT calculations can provide a suite of quantum chemical descriptors that quantify the reactivity of a molecule. These global reactivity parameters are derived from the HOMO and LUMO energies and include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These descriptors are valuable for predicting how this compound and its complexes will behave in chemical reactions. For example, a high electrophilicity index suggests that the molecule will act as a good electrophile. Studies on similar Schiff bases have shown that these compounds are often soft molecules with strong electrophilic character, which correlates with their ability to bind effectively to biomolecules. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for a Representative Schiff Base.
DescriptorDefinitionCalculated Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.231
Chemical Hardness (η)(ELUMO - EHOMO) / 22.415
Electrophilicity Index (ω)μ2 / 2η3.705

Values are illustrative and based on calculations for related compounds. nih.gov

DFT calculations are widely used to predict spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. mazums.ac.ir

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the positions of IR absorption bands. For this compound, key vibrational modes include the N-H, C=O, C=N, and C=S stretching frequencies. Comparing the calculated spectrum with the experimental one helps in assigning the observed bands. For instance, upon complexation with a metal ion, a shift in the C=N and C=S stretching frequencies is expected, which can be both observed experimentally and predicted computationally. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in structural elucidation. mazums.ac.ir Theoretical calculations for related thiophene derivatives have shown good agreement with experimental NMR spectra. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations help in understanding the nature of the electronic transitions, such as n → π* or π → π*, within the molecule. mazums.ac.ir

Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound and Related Structures.
Spectroscopic TechniqueKey FeatureExperimental ValuePredicted Value (Illustrative)
IR (cm⁻¹)ν(N-H)~3250, 3002 nih.gov~3461
ν(C=N)~1575 nih.gov~1594
ν(C=S)~1278 nih.gov-
¹H NMR (ppm)-NH~11.45 (s) youtube.com-
Thiophene-H7.10 - 7.64 (m, d) youtube.com-
UV-Vis (nm)λmax250, 336 mazums.ac.ir-

Experimental data from cited literature. Predicted values are illustrative and based on studies of similar compounds. nih.govmazums.ac.irnih.gov

Molecular Modeling and Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, molecular modeling and, specifically, molecular dynamics (MD) simulations, offer a dynamic view. MD simulations use classical mechanics to simulate the movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of this compound and its complexes, particularly when interacting with biological macromolecules like proteins or DNA. researchgate.net

In a typical MD simulation, the ligand-receptor complex is placed in a simulated physiological environment (a box of water molecules with ions). The forces between atoms are calculated, and Newton's laws of motion are applied to predict their positions and velocities over a certain time, often in the nanosecond range. researchgate.net A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time indicates that the complex has reached equilibrium and is stable. researchgate.net MD simulations of thiophene derivatives bound to proteins like tubulin have shown that these complexes can remain stable throughout the simulation, affirming the binding modes predicted by molecular docking. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

In a QSAR study, molecular descriptors are calculated for a set of compounds with known activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy). nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the biological activity (e.g., IC₅₀ values). mazums.ac.irnih.gov

QSAR studies on thiosemicarbazones and thiophene derivatives have identified several key features that influence their anticancer or antimicrobial activities. mazums.ac.ir For example, descriptors related to hydrophobicity (LogP), molecular volume, and specific electronic properties have been found to be important for the activity of these compounds. mazums.ac.ir These models provide valuable ligand design principles, guiding the synthesis of new derivatives with potentially enhanced potency. For instance, a QSAR model might suggest that increasing the hydrophobicity of a particular part of the molecule could lead to better anticancer activity.

Table 4: Important Molecular Descriptors in QSAR Models for Thiosemicarbazone/Thiophene Derivatives and Their General Influence on Biological Activity.
Descriptor ClassExample DescriptorInfluence on Activity
HydrophobicityLogPOften a parabolic relationship; optimal hydrophobicity is required for cell membrane permeability.
ElectronicHOMO/LUMO energies, Dipole MomentInfluences ligand-receptor binding interactions and reactivity.
Steric/TopologicalMolecular Volume, Connectivity IndicesRelates to the fit of the ligand in the receptor's binding pocket.
ThermodynamicHydration EnergyAffects the solubility and bioavailability of the compound.

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. researchgate.net This technique is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

The process involves placing the ligand (this compound) in various positions and conformations within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores (more negative binding energies) indicating more favorable interactions. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.

For thiophene-based compounds, molecular docking studies have been performed against various anticancer targets, such as tubulin. researchgate.net These studies have shown that the thiophene ring can engage in crucial hydrophobic interactions within the binding pocket. For example, docking of thiophene carboxamide derivatives into the colchicine (B1669291) binding site of tubulin revealed that the thiophene ring contributes significantly to the binding affinity. researchgate.net The semicarbazone moiety is also important, often forming hydrogen bonds with nearby residues. These insights are vital for the rational design of more potent inhibitors.

Table 5: Illustrative Molecular Docking Results for Thiophene Derivatives against an Anticancer Target (e.g., Tubulin).
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Thiophene Derivative A-14.15Cys, Val, LeuHydrogen bonds, Hydrophobic interactions
Thiophene Derivative B-14.50Asn, Thr, AlaHydrogen bonds, π-sulfur interactions
Reference Drug (e.g., CA-4)-13.42Thr, Val, AlaHydrogen bonds, Hydrophobic interactions

Data adapted from molecular docking studies of thiophene derivatives against tubulin.

Catalytic Applications of this compound Metal Complexes

The coordination of this compound to metal centers can result in the formation of complexes with significant catalytic activity. These complexes can act as catalysts in a variety of organic transformations, offering potential advantages in terms of efficiency, selectivity, and mild reaction conditions.

1 Investigation in Homogeneous and Heterogeneous Catalysis

Metal complexes of Schiff bases and semicarbazones, including those derived from thiophene-2-aldehyde, have been explored as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity. Metal complexes of thiophene-derived Schiff bases have been shown to be effective in various catalytic applications. acs.org

The versatility of thiosemicarbazone complexes, which share structural similarities with their semicarbazone counterparts, in catalyzing cross-coupling reactions is well-documented. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples focusing solely on this compound are emerging, the broader class of related compounds demonstrates significant catalytic potential. For instance, ruthenium(II) complexes of thiophene-2-carboxaldehyde thiosemicarbazone derivatives have been synthesized and characterized, indicating the potential for these types of complexes to be active in catalytic processes.

Advanced Applications and Emerging Research Directions in Chemical Science

2 Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new and improved catalysts. Mechanistic studies of reactions catalyzed by metal complexes often involve a combination of experimental techniques and theoretical calculations.

For catalytic processes involving metal complexes of ligands similar to thiophene-2-aldehyde semicarbazone, the catalytic cycle typically involves several key steps. These can include substrate coordination to the metal center, oxidative addition, migratory insertion, and reductive elimination. For instance, in transfer hydrogenation reactions catalyzed by half-sandwich ruthenium(II) complexes, mechanistic insights have been gained through a combination of experimental and theoretical studies. Similarly, theoretical studies on the interaction between aldehydes and proteins have shed light on the binding mechanisms, which can be analogous to the initial steps of a catalytic cycle.

While detailed mechanistic studies specifically on this compound metal complexes are still an active area of research, the principles derived from related systems provide a solid framework for understanding their catalytic behavior. For example, mechanistic investigations into rhodium-catalyzed cycloaddition reactions provide insights into the intricate steps of oxidative cyclization and insertion that could be relevant to reactions catalyzed by this compound complexes.

Radiopharmaceutical Precursors for Diagnostic Imaging Studies

This compound and its derivatives have emerged as significant precursors in the development of radiopharmaceuticals for diagnostic imaging, particularly for Positron Emission Tomography (PET). Their chemical structure allows for effective chelation of various metallic radioisotopes, forming stable complexes that can be evaluated for their biological distribution and imaging potential.

Ligand Design for Radiolabeling with Positron Emitting Isotopes (e.g., ⁶¹Cu)

The design of ligands based on thiophene-2-aldehyde is crucial for the stable incorporation of positron-emitting isotopes. Thiophene-2-aldehyde thiosemicarbazone (TATS) is a key derivative in this context, acting as a chelator for radioisotopes like Copper-61 (⁶¹Cu). researchgate.netviamedica.pl Copper-61 is a positron emitter with a half-life of 3.33 hours, making it suitable for PET imaging studies. viamedica.pl

The synthesis of the TATS ligand is a multi-step process. It can be prepared by reacting thiosemicarbazide (B42300) with thiophene-2-carbaldehyde (B41791). viamedica.pl In a typical laboratory synthesis, freshly distilled thiophene-2-carbaldehyde is added to a stirring mixture of thiosemicarbazide in a mild acidic solution at an elevated temperature (e.g., 50°C). viamedica.pl After a period of reaction, the mixture is cooled, leading to the precipitation of the thiophene-2-aldehyde thiosemicarbazone ligand. viamedica.pl

Once the TATS ligand is prepared and purified, it is used to form a complex with the radioisotope. The radiolabeling process involves preparing the radioisotope in a suitable form, such as [⁶¹Cu]copper acetate (B1210297), and reacting it with the TATS ligand in a one-step synthesis. researchgate.netnih.gov The reaction conditions, including buffer concentration and temperature, are optimized to ensure high radiochemical yield and purity. researchgate.netnih.gov The resulting complex, [⁶¹Cu]TATS, is a lipophilic, monocationic copper(II) complex. researchgate.net The thionic sulfur and the azomethine nitrogen atoms of the thiosemicarbazone ligand are believed to be the key binding sites for the metal ion. nih.gov

Methodologies for In Vitro and In Vivo Radiochemical Evaluation

Following the synthesis of a radiolabeled compound such as [⁶¹Cu]TATS, a rigorous evaluation is necessary to determine its potential as a PET imaging agent. This evaluation is conducted through both in vitro and in vivo studies.

In Vitro Evaluation: The primary goals of in vitro evaluation are to ascertain the radiochemical purity and stability of the radiolabeled complex.

Radiochemical Purity: High-Performance Liquid Chromatography (HPLC) and Radio Thin-Layer Chromatography (RTLC) are standard methods used to determine the purity of the [⁶¹Cu]TATS complex. researchgate.netviamedica.plnih.gov These techniques separate the desired radiolabeled complex from unreacted [⁶¹Cu] cations and any other radiochemical impurities. researchgate.netviamedica.pl Studies have reported achieving a radiochemical purity of over 90% for [⁶¹Cu]TATS within a 30-minute radiolabeling time. researchgate.netnih.gov The specific activity of the final product has been reported to be in the range of 250-300 Ci/mmol. researchgate.netnih.gov

Stability: The stability of the complex is tested in various physiological media. For instance, the [⁶¹Cu]TATS complex has been shown to be stable in human serum for at least one hour, which is a critical characteristic for a potential imaging agent. researchgate.netnih.gov

In Vivo Evaluation: In vivo studies are typically conducted in animal models, such as wild-type rats, to investigate the biodistribution of the radiotracer. researchgate.netnih.gov The [⁶¹Cu]TATS complex is administered to the animals, and its uptake in various organs and tissues is measured over time (e.g., up to 2 hours post-injection). researchgate.netnih.gov These studies have shown that [⁶¹Cu]TATS exhibits significant uptake in the spleen and lungs. researchgate.netnih.gov This biodistribution profile is distinct and provides essential information for its potential diagnostic applications.

Table 1: In Vivo Biodistribution of [⁶¹Cu]TATS in Wild-Type Rats (Data represents a summary of findings from available research)

Organ/TissueNotable UptakeTime Point of Measurement
SpleenSignificantUp to 2 hours
LungsSignificantUp to 2 hours
PancreasSignificantUp to 2 hours
BloodLow, with clearance over timeUp to 1 hour

Polymerization Studies Involving Thiophene-2-carbaldehyde Derivatives

Thiophene-2-carbaldehyde, the parent molecule of this compound, is a monomer used in the synthesis of conductive polymers. journalskuwait.orgresearchgate.net These polymers are of interest due to their electronic and optical properties, which stem from the conjugated π-system of the polythiophene backbone. journalskuwait.org

Acid-Catalyzed Polymerization Pathways of Derivatives

A straightforward method for polymerizing thiophene-2-carbaldehyde is through acid catalysis. journalskuwait.orgresearchgate.net In this process, a strong acid, such as hydrochloric acid, acts as a catalyst in a solvent like methanol. journalskuwait.orgresearchgate.net

The proposed mechanism for this polymerization is through electrophilic addition involving the aldehyde group. journalskuwait.org The reaction is typically carried out at room temperature over an extended period (e.g., 48 hours). journalskuwait.orgresearchgate.net The process is visually indicated by a color change in the reaction solution, progressing from yellow to black, and culminating in the formation of a dark-colored precipitate. journalskuwait.orgresearchgate.net This precipitate, poly(thiophene-2-carbaldehyde), is then filtered, washed, and dried for further analysis. journalskuwait.orgresearchgate.net The resulting polymer is generally a dark greenish-black powder that is insoluble in common organic solvents. journalskuwait.orgresearchgate.net

Structural and Morphological Characterization of Resulting Polymeric Materials

The polymeric materials derived from thiophene-2-carbaldehyde are subjected to extensive characterization to understand their chemical structure, composition, and physical morphology.

Structural Characterization: A suite of spectroscopic and analytical techniques is employed to confirm the structure of the polymer.

FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present. In the polymer spectrum, the characteristic absorption band of the aldehyde's carbonyl group (C=O) at around 1683 cm⁻¹ is observed to be weakened compared to the monomer, indicating its consumption during the polymerization process. researchgate.net

¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) helps in elucidating the polymer structure. The spectra show signals corresponding to the protons on the thiophene (B33073) ring and the methylene (B1212753) protons, confirming the polymer chain's formation. journalskuwait.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS analysis provides information on the elemental composition and chemical states. It can be used to determine the bonding environments of carbon, such as C-S, C-H, and C=O, within the polymer structure. journalskuwait.orgresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX): EDX is used for elemental analysis, confirming the relative composition of elements like carbon, sulfur, and oxygen on the polymer's surface. journalskuwait.orgresearchgate.net

Morphological Characterization: The surface topography and particle characteristics of the polymer are investigated using microscopic techniques.

Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology of the polymer. Studies have shown that poly(thiophene-2-carbaldehyde) synthesized via acid catalysis consists of globular or spherical particles with a rough surface. journalskuwait.orgresearchgate.net These particles can clump together to form larger clusters. journalskuwait.org The average diameter of these spherical particles has been measured to be approximately 121-127 nanometers. journalskuwait.orgresearchgate.net

Atomic Force Microscopy (AFM): AFM is used to further study the surface morphology and determine the size of the nanoparticles in the polymer film. researchgate.net

Table 2: Summary of Characterization Techniques for Poly(thiophene-2-carbaldehyde)

TechniquePurposeKey Findings
FT-IR Functional Group AnalysisWeakening of C=O aldehyde peak, confirming polymerization. researchgate.net
¹H-NMR Structural ElucidationPresence of signals for thiophene ring and methylene protons. journalskuwait.orgresearchgate.net
XPS Elemental Composition & Chemical StateDetermination of C-S, C-H, and C=O bonding environments. journalskuwait.orgresearchgate.net
EDX Elemental AnalysisConfirms the relative abundance of C, S, and O. journalskuwait.orgresearchgate.net
SEM Morphological AnalysisShows rough, spherical particles with an average diameter of ~127 nm. journalskuwait.orgresearchgate.net
AFM Surface Topography & Particle SizeConfirms nanoparticle size and film morphology. researchgate.net

Future Perspectives and Novel Research Avenues

Development of Novel Derivatizations and Functionalized Ligands

The core structure of thiophene-2-aldehyde semicarbazone offers a flexible platform for the synthesis of new derivatives with tailored properties. By introducing different functional groups to the thiophene (B33073) ring, the semicarbazone moiety, or both, researchers can fine-tune the electronic and steric characteristics of the molecule. This can lead to enhanced biological activity, improved selectivity for specific metal ions, and novel photophysical properties.

One promising avenue is the synthesis of Schiff base derivatives, which have shown significant potential as ligands for transition metal complexes. grin.comnih.govorientjchem.orgacs.orgresearchgate.net These complexes are being investigated for their catalytic, medicinal, and material applications. nih.gov For instance, the condensation of thiophene-2-carboxaldehyde with various amines can yield a diverse library of Schiff bases with varying coordination capabilities. orientjchem.orgoncologyradiotherapy.com

Furthermore, the incorporation of moieties such as cycloalkylamines can lead to new thiosemicarbazone derivatives with enhanced biological activities, such as antiamoebic properties, especially when complexed with metals like Ruthenium(II). nih.gov The synthesis of aryl-substituted thiophenes via reactions like the Suzuki-Miyaura coupling also presents a viable strategy for creating novel derivatives with potential applications in advanced materials and as agrochemicals. nih.gov

Table 1: Examples of this compound Derivatizations and Their Potential Applications
Derivative ClassSynthetic ApproachPotential Applications
Schiff BasesCondensation with various amines. grin.comnih.govorientjchem.orgacs.orgresearchgate.netoncologyradiotherapy.comCatalysis, medicine, materials science. nih.gov
Cycloalkylamine DerivativesReaction with cycloalkylaminothiocarbonylhydrazine. nih.govEnhanced biological activities (e.g., antiamoebic). nih.gov
Aryl-Substituted ThiophenesSuzuki-Miyaura cross-coupling reactions. nih.govAdvanced materials, agrochemicals. nih.gov

Exploration of New Coordination Architectures and Supramolecular Assemblies

The ability of this compound and its derivatives to act as chelating ligands for a variety of metal ions is a key area of ongoing research. grin.com Scientists are exploring the formation of new coordination polymers and supramolecular assemblies with unique structural and functional properties. researchgate.net These complex structures are built through the self-assembly of the organic ligands and metal ions, driven by coordination bonds. nih.gov

The coordination chemistry of these ligands is rich and varied, with the potential to form mononuclear, polynuclear, and even macrocyclic complexes. nih.govnih.gov The geometry and stability of these complexes are influenced by the nature of the metal ion, the substituents on the ligand, and the reaction conditions. acs.orgmdpi.com For example, the reaction of this compound derivatives with transition metals like copper, zinc, and cobalt can lead to complexes with tetrahedral or square planar geometries. grin.comresearchgate.net

The resulting supramolecular architectures are being investigated for applications in areas such as catalysis, sensing, and the development of functional materials. researchgate.netnih.gov The formation of metallo-supramolecular polymers from thiophene-based unimers is a particularly interesting direction, offering the potential to create materials with tunable optical and electronic properties. researchgate.net

Integration of Advanced Computational Methodologies for Predictive Design

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for the predictive design of new this compound derivatives and their metal complexes. researchgate.netnih.govresearchgate.net These methods allow researchers to model the molecular structures, electronic properties, and reactivity of these compounds before they are synthesized in the lab. nih.gov

DFT calculations can provide valuable insights into the geometry of metal complexes, the nature of the metal-ligand bonding, and the electronic transitions responsible for their spectroscopic properties. nih.govresearchgate.net This information is crucial for understanding the structure-activity relationships of these compounds and for designing new molecules with desired characteristics. For instance, computational studies can help in optimizing the geometry of ligands to achieve specific coordination environments around a metal center.

Molecular docking studies are also being employed to predict the binding affinity of these compounds with biological targets, such as proteins and DNA. researchgate.netresearchgate.net This in silico screening can help to identify promising candidates for further experimental investigation, accelerating the drug discovery process. The combination of experimental synthesis and computational investigation provides a powerful protocol for selecting and designing novel functional materials. nih.gov

Table 2: Application of Computational Methods in the Study of this compound
Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Optimization of molecular structures, calculation of electronic properties. nih.govresearchgate.netUnderstanding of complex geometries, metal-ligand bonding, and spectroscopic properties. nih.govresearchgate.net
Molecular DockingPrediction of binding affinity with biological macromolecules. researchgate.netresearchgate.netIdentification of potential drug candidates and understanding of binding modes. researchgate.netresearchgate.net
Virtual ScreeningSelection of derivatives with optimal spectral features. nih.govDesign of mechanochromic materials and other functional dyes. nih.gov

Synergistic Research with Nanotechnology and Advanced Materials Science

The integration of this compound and its derivatives with nanotechnology and materials science is a rapidly emerging field with immense potential. These organic molecules can be used to functionalize nanoparticles, creating hybrid materials with novel properties and applications. pusan.ac.kr

One area of interest is the development of sensors. For example, a PVC-membrane sensor based on this compound has been developed for the selective detection of Zinc(II) ions. yu.edu.jo The thiophene moiety, known for its electronic properties, makes these compounds suitable for use in electronic and optical devices. nih.gov Polythiophenes, for instance, are conductive polymers with high environmental and thermal stability. journalskuwait.org

Furthermore, the radiolabelling of this compound complexes with isotopes like Copper-61 opens up possibilities for their use in medical imaging techniques such as Positron Emission Tomography (PET). viamedica.plresearchgate.netnih.gov The development of such radiopharmaceuticals could lead to new diagnostic tools for various diseases. The synthesis of poly(thiophene-2-carbaldehyde) also points towards the creation of new polymeric materials with interesting morphological and electronic properties. journalskuwait.org

Q & A

Q. What are the standard synthetic protocols for Thiophene-2-aldehyde semicarbazone and its metal complexes?

this compound is synthesized by refluxing equimolar quantities of thiophene-2-aldehyde and semicarbazide hydrochloride in ethanol under acidic conditions (e.g., acetic acid). Metal complexes (e.g., Cu(II), Zn(II)) are formed by reacting the ligand with metal salts (e.g., CuCl₂·2H₂O, ZnSO₄) in a 1:1 or 2:1 molar ratio in ethanol/water mixtures. Characterization involves elemental analysis, FT-IR (to confirm C=N and NH₂ stretching), UV-Vis spectroscopy (for charge-transfer transitions), and single-crystal X-ray diffraction to determine coordination geometry .

Q. How are semicarbazone derivatives evaluated for antimicrobial activity?

Antimicrobial activity is tested via minimum inhibitory concentration (MIC) assays using broth dilution methods against bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans). For example, Cu(II) complexes of this compound showed MIC values of 12.5–25 µg/mL against B. subtilis and E. coli, outperforming the free ligand .

Q. What spectroscopic techniques are critical for confirming semicarbazone structure?

  • 1H/13C NMR : Confirms imine (C=N) formation and aromatic proton environments.
  • FT-IR : Identifies NH₂ (3150–3250 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1580–1620 cm⁻¹) stretches.
  • Single-crystal XRD : Resolves molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How do non-covalent interactions influence the semiconducting properties of semicarbazone derivatives?

this compound derivatives exhibit semiconductivity due to π-π stacking and hydrogen-bonding networks, as shown by Hirshfeld surface analysis. For example, N-(2-hydroxy-3-methoxy-5-methylbenzylidene)semicarbazide showed a conductivity of 10⁻⁴ S/cm, attributed to charge transport through π⋯π contacts. Impedance spectroscopy and DFT calculations correlate bandgap energies (3.2–3.5 eV) with charge-transfer efficiency .

Q. What structural modifications enhance the anticancer activity of semicarbazone-metal complexes?

  • Electron-withdrawing substituents : Bromo or nitro groups on the aryl ring improve DNA intercalation and ROS generation.
  • Metal center choice : Cu(II) complexes show higher cytotoxicity (IC₅₀ = 8–12 µM against HeLa cells) than Zn(II) or Ni(II) due to redox activity.
  • Coordination mode : Tridentate (N,N,O) binding enhances stability and cellular uptake .

Q. How are semicarbazone-based sensors designed for metal ion detection?

this compound acts as an ionophore in PVC membrane sensors for Zn(II). The sensor exhibits a Nernstian response (slope = 29.5 mV/decade) with a detection limit of 1.2 × 10⁻⁷ M. Selectivity over Na⁺, K⁺, and Ca²⁺ is achieved by optimizing the membrane’s plasticizer-to-ionophore ratio .

Q. What computational methods validate semicarbazone-protein interactions?

  • Molecular docking : Predicts binding to target proteins (e.g., cruzain in T. cruzi with ΔG = −9.2 kcal/mol).
  • DFT calculations : Optimize ligand geometry and frontier molecular orbitals (HOMO-LUMO gaps ~3.3 eV) to explain charge-transfer interactions .

Q. How do catalytic Pd-semicarbazone complexes perform in C–C coupling reactions?

Pd(II) complexes with tridentate ONN-coordinated semicarbazones catalyze Suzuki-Miyaura coupling (yields = 85–92%) and Heck reactions (TON = 1,200–1,500). Heterodinuclear Pd-Ru complexes improve catalytic efficiency by 30% due to synergistic metal effects .

Data Contradictions and Resolution

Q. Why do structurally similar semicarbazones show divergent bioactivity?

For example, while 4E and 4H derivatives showed 100% protection in anticonvulsant assays, 4A and 4K were inactive. This discrepancy is attributed to steric hindrance from substituents (e.g., nitro groups) disrupting target binding. Dose-response studies and molecular dynamics simulations help identify steric/electronic thresholds for activity .

Methodological Tables

Application Key Data Reference
Antifungal Activity MIC = 0.156 μmol/mL against C. albicans (semicarbazone derivative)
Cu(II) Complex Cytotoxicity IC₅₀ = 8.7 µM (HeLa cells) vs. 32.4 µM for free ligand
Zn(II) Sensor Performance Detection limit = 1.2 × 10⁻⁷ M, pH range = 3.0–7.5
Semiconductor Conductivity σ = 10⁻⁴ S/cm, bandgap = 3.2 eV (N-(2-hydroxy-3-methoxy-5-methylbenzylidene)semicarbazide)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.